molecular formula C24H29NaO8 B023074 Estrone b-D-glucuronide sodium salt CAS No. 15087-01-1

Estrone b-D-glucuronide sodium salt

Cat. No.: B023074
CAS No.: 15087-01-1
M. Wt: 468.5 g/mol
InChI Key: PBULYLQKWDXDFZ-UAAZQYACSA-M
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Description

Estrone b-D-glucuronide sodium salt is a compound that plays a significant role in the biomedical sector. It is a glucuronide conjugate of estrone, a major mammalian estrogen. This compound is vital for understanding the metabolism and elimination pathways of estrone, thereby aiding in comprehensive investigations into hormone-related malignancies and associated pathologies.

Mechanism of Action

Target of Action

Estrone Beta-D-Glucuronide Sodium Salt, also known as Estrone 3-(β-D-glucuronide) sodium salt, is a urinary metabolite of estrogen . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Biochemical Pathways

The compound is involved in the estrogen metabolic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .

Pharmacokinetics

It is known that the compound is a urinary metabolite of estrogen , suggesting that it is excreted in the urine after metabolism.

Result of Action

The compound’s action results in the modulation of gene expression in cells that express estrogen receptors . This can lead to various cellular effects, depending on the specific genes that are regulated and the type of cell in which the receptors are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by the hormonal status of the individual, as higher levels of the compound are observed during the early onset of the fertile period of the menstrual cycle . Other factors, such as diet, lifestyle, and overall health status, may also influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Estrone beta-D-glucuronide sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it functions as a substrate for multidrug resistance associated protein 2 (MRP2), a member of the MRP subfamily, which belongs to the superfamily of ATP-binding cassette (ABC) transporters .

Cellular Effects

Estrone beta-D-glucuronide sodium salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Estrone beta-D-glucuronide sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .

Metabolic Pathways

Estrone beta-D-glucuronide sodium salt is involved in metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone b-D-glucuronide sodium salt can be synthesized through the glucuronidation of estrone. The process involves the reaction of estrone with glucuronic acid in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Estrone b-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free estrone .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Conjugation: Glucuronic acid in the presence of catalysts.

Major Products

The major product formed from the hydrolysis of this compound is free estrone .

Scientific Research Applications

Estrone b-D-glucuronide sodium salt is extensively used in scientific research due to its role as a urinary metabolite of estrogen. It is used as a standard in enzyme immunoassays to estimate estrone conjugates from urine samples. Additionally, it is employed in studies to determine corticosterone metabolites from fecal and water samples and to estimate progesterone and estrogen levels in various biological samples . This compound is also crucial in research related to hormone-related malignancies and pathologies.

Comparison with Similar Compounds

Estrone b-D-glucuronide sodium salt is unique due to its specific glucuronide conjugation, which distinguishes it from other estrogen metabolites. Similar compounds include:

    Estradiol 3-(β-D-glucuronide) sodium salt: Another glucuronide conjugate of estrogen, used in similar research applications.

    Estrone 3-sulfate sodium salt: A sulfate conjugate of estrone, used in studies related to estrogen metabolism.

This compound stands out due to its specific role in urinary estrogen metabolism and its extensive use in enzyme immunoassays .

Biological Activity

Estrone β-D-glucuronide sodium salt (EBGG) is a glucuronide conjugate of estrone, a naturally occurring estrogen. This compound plays a significant role in the metabolism and excretion of estrogens in humans and other mammals. Understanding its biological activity is crucial for evaluating its implications in various physiological and pathological processes, including endocrine disruption and environmental impact.

  • Chemical Formula : C24_{24}H29_{29}NaO8_8
  • Molecular Weight : 468.476 g/mol
  • CAS Number : 15087-01-1

EBGG is synthesized primarily in the liver through the action of UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of estrone with glucuronic acid, enhancing its solubility for excretion via urine or bile .

Metabolism and Excretion

EBGG is primarily involved in the metabolic pathways of estrogens. It is formed through the glucuronidation process mediated by UGTs, which significantly influences the pharmacokinetics of estrone. The conjugation process typically reduces the biological activity of estrone, making it less potent but more readily excretable from the body .

Enzymatic Activity

The activity of UGTs can be influenced by various factors, including the presence of serum albumin, which has been shown to enhance UGT activity by altering enzyme kinetics such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) . This modulation is crucial for understanding how EBGG and similar compounds behave in biological systems.

Estrogenic Activity

Research indicates that EBGG retains some estrogenic activity, although significantly lower than its parent compound, estrone. Studies have demonstrated that EBGG can bind to estrogen receptors, albeit with reduced affinity compared to free estrogens . This property raises concerns regarding its potential role as an endocrine disruptor, particularly in environmental contexts where it may enter waterways through wastewater discharge.

Environmental Impact

Recent studies have highlighted the degradation and metabolite formation of EBGG in aquatic environments. The compound can undergo biodegradation, leading to various metabolites that may possess different biological activities. For instance, research has shown that EBGG can be degraded by bacteria present in river sediments, affecting its persistence and ecological impact .

Case Study 1: Estrogenic Activity Assessment

A study evaluated the estrogenic activity of biological samples containing EBGG as a biomarker for endocrine-disrupting chemicals (EDCs). The findings suggested that EBGG levels correlated with exposure to other EDCs, indicating its potential use as a biomarker for assessing estrogenic activity in human populations .

Case Study 2: Environmental Degradation

In an investigation conducted on river water samples, researchers assessed the degradation pathways of EBGG. The study found that EBGG was subject to microbial degradation, resulting in metabolites that varied significantly in their estrogenic potency compared to the parent compound . This highlights the importance of understanding not only the biological activity of EBGG but also its environmental fate.

Research Findings Summary Table

StudyFocusKey Findings
Estrogenic ActivityEBGG correlates with other EDCs; useful as a biomarker.
Environmental ImpactEBGG degrades in aquatic environments; metabolites formed vary in activity.
Enzyme KineticsSerum albumin enhances UGT activity affecting EBGG metabolism.

Properties

CAS No.

15087-01-1

Molecular Formula

C24H29NaO8

Molecular Weight

468.5 g/mol

IUPAC Name

sodium;(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18?,19+,20?,21+,23-,24+;/m1./s1

InChI Key

PBULYLQKWDXDFZ-UAAZQYACSA-M

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Synonyms

17-Oxoestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Sodium;  Estrone β-Glucuronide Sodium;  Estrone 3-Glucuronide Sodium;  Estrone Glucosiduronate Sodium;  Estrone Glucuronide Sodium;  Estrone Monoglucuronide Sodium;  Sodium Estrone Glucuronide; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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